3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
The compound 3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a triazolo[4,3-a]pyridine core. Its structure includes:
- A 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold with a trifluoromethyl (-CF₃) group at position 6.
- A benzamide moiety substituted with a cyano (-CN) group at position 3, linked via a methylene bridge to position 3 of the triazolo ring.
Properties
IUPAC Name |
3-cyano-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c17-16(18,19)12-4-5-24-13(7-12)22-23-14(24)9-21-15(25)11-3-1-2-10(6-11)8-20/h1-3,6,12H,4-5,7,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRLAKZUCACGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CC(=C3)C#N)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.
- Molecular Formula : C18H19F3N4O
- Molecular Weight : 368.36 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. For example, a related compound was shown to induce apoptosis in HT-29 colorectal cancer cells through the mitochondrial apoptotic pathway. This pathway involves:
- Up-regulation of pro-apoptotic proteins like Bax
- Down-regulation of anti-apoptotic proteins like Bcl2
- Activation of Caspase 3 , leading to cell death .
The estimated half-maximal inhibitory concentration (IC50) for related compounds was reported between 6.587 to 11.10 µM . This suggests that the compound may have a comparable or superior efficacy against certain cancer cell lines.
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyridine derivatives have also been explored. In vitro studies showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically:
- Compound 2e exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin .
The structure-activity relationship (SAR) analysis indicated that compounds with electron-donating groups on the phenyl ring enhanced antibacterial activity. Moreover, longer alkyl chains improved lipophilicity and cellular permeability .
The mechanism underlying the biological activity of triazolo[4,3-a]pyridine derivatives is believed to involve:
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or inhibit topoisomerases.
- Inhibition of Key Enzymes : The compounds may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : As mentioned earlier, the activation of apoptotic pathways plays a crucial role in their anticancer effects .
Case Studies
- Anticancer Study : A study focused on a derivative similar to this compound demonstrated its ability to significantly reduce cell viability in HT-29 cells through mitochondrial pathways .
- Antibacterial Study : Another investigation evaluated various triazolo derivatives for antibacterial activity using microbroth dilution methods. The study found that certain compounds exhibited potent activity against both E. coli and S. aureus, highlighting their potential as new antibacterial agents .
Scientific Research Applications
Antidiabetic Activity
Research indicates that compounds with similar structures have been developed as dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. The compound's structural characteristics suggest it may also exhibit similar DPP-4 inhibitory activity .
Neurokinin Receptor Antagonism
The compound is related to a class of substances that selectively antagonize the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system disorders such as depression and anxiety. The antagonism of NK-3 receptors can lead to therapeutic effects in treating these conditions .
Anticancer Properties
Certain derivatives of triazolo-pyridine compounds have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, potentially increasing their efficacy against different cancer types .
Case Study 1: DPP-4 Inhibition
A study demonstrated that a related compound exhibited significant DPP-4 inhibition in vitro and improved glycemic control in diabetic models. This suggests that 3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide could be a candidate for further development as an antidiabetic agent.
Case Study 2: Neurokinin Antagonism
In preclinical trials involving NK-3 receptor antagonists, compounds structurally similar to this compound demonstrated reduced anxiety-like behavior in animal models. This highlights its potential for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound’s triazolo[4,3-a]pyridine core differentiates it from related compounds. Key comparisons include:
Key Observations:
- Core Flexibility: The pyridine core in the target compound vs. DPP-4 inhibition).
- Substituent Impact: The 3-cyano group on the benzamide (target) vs. fluoro or chloro substituents (Examples 53, 284) may enhance binding through stronger electron-withdrawing effects. The trifluoromethyl group in the core is conserved across analogs, suggesting its role in stability and potency .
Research Implications
- Structure-Activity Relationship (SAR) : Modifications at the benzamide position (e.g., -CN vs. -F/-Cl) and core (pyridine vs. pyrazine) are critical for optimizing target engagement.
- Therapeutic Potential: The target compound’s structure aligns with kinase inhibitor scaffolds, warranting further studies on selectivity and efficacy.
Q & A
Q. What are the key steps and challenges in synthesizing 3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide?
The synthesis typically involves coupling a triazolo-pyridine intermediate with a benzamide derivative. Critical steps include:
- Intermediate preparation : Formation of the triazolo-pyridine core via cyclization reactions (e.g., using chloromethyloxadiazoles as reactive precursors) .
- Amide bond formation : Reacting the triazolo-pyridine intermediate with 3-cyanobenzoyl chloride under basic conditions (e.g., K₂CO₃ or triethylamine) in solvents like DMF or dichloromethane .
- Purification : Chromatographic techniques (e.g., flash column chromatography) or crystallization to isolate the product.
Challenges: Low yields due to steric hindrance from the trifluoromethyl group, and side reactions during cyclization. Optimizing reaction time and temperature is critical .
Q. Which analytical methods are recommended for assessing the purity and structural integrity of this compound?
- UPLC-MS/MS : Validated for quantifying impurities at trace levels (e.g., genotoxic nitroso derivatives), with detection limits as low as 37 ng/day .
- ¹H/¹³C NMR : To confirm regiochemistry of the triazolo-pyridine ring and the absence of positional isomers.
- HPLC with UV detection : For routine purity checks using C18 columns and acetonitrile/water gradients.
- Elemental analysis : To verify stoichiometry, particularly for nitrogen and fluorine content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethyl acetate) enhance solubility of intermediates. Ethyl acetate is preferred for large-scale reactions due to ease of removal .
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amide coupling.
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps, followed by gradual cooling to minimize byproducts .
- Scale-up considerations : Continuous flow reactors improve mixing and heat transfer, reducing batch variability .
Q. What strategies are effective for identifying and quantifying genotoxic impurities in this compound?
- Targeted impurity profiling : Focus on nitroso derivatives (e.g., 7-nitroso analogs) using UPLC-MS/MS with multiple reaction monitoring (MRM) .
- Sample preparation : Solid-phase extraction (SPE) to concentrate impurities prior to analysis.
- Validation parameters : Linearity (R² > 0.99), precision (%RSD < 5%), and recovery (80–120%) across the 1–100 ng/mL range .
Q. How does the trifluoromethyl group influence the compound’s stability and bioactivity?
- Metabolic stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
- Electron-withdrawing effects : Enhances binding affinity to target proteins (e.g., enzymes) through polar interactions.
- Comparative studies : Analogues lacking the CF₃ group show 2–3x lower antimicrobial activity in docking studies .
Q. How can computational methods predict the compound’s binding affinity to target receptors?
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., dipeptidyl peptidase-4 for diabetes applications) .
- MD simulations : Assess binding stability over 100-ns trajectories, with RMSD < 2 Å indicating robust target engagement .
- QSAR models : Correlate substituent effects (e.g., cyano vs. nitro groups) with IC₅₀ values from enzymatic assays .
Q. How should researchers address contradictory biological activity data across studies?
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time, and serum content .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in dose-response curves.
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
